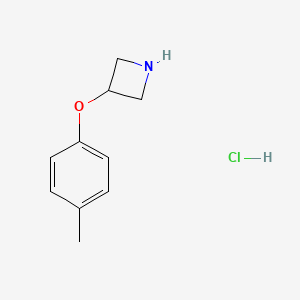

3-(4-Methylphenoxy)azetidine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's official International Union of Pure and Applied Chemistry name is designated as 3-(4-methylphenoxy)azetidine;hydrochloride, which accurately describes the structural components and salt formation. Alternative nomenclature systems recognize this compound as 3-(p-tolyloxy)azetidine hydrochloride, reflecting the para-substituted toluene derivative nature of the phenoxy substituent.

The molecular formula C₁₀H₁₄ClNO provides crucial insights into the compound's composition and structural possibilities. The formula indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 199.68 grams per mole. The Chemical Abstracts Service registry number 1228070-90-3 serves as the unique identifier for this specific chemical entity.

The structural analysis reveals that the compound consists of an azetidine ring (a saturated four-membered nitrogen-containing heterocycle) with a 4-methylphenoxy substituent at the 3-position. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the azetidine ring, resulting in the formation of an ionic compound with enhanced solubility properties compared to the free base form.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO | |

| Molecular Weight | 199.68 g/mol | |

| Chemical Abstracts Service Number | 1228070-90-3 | |

| MDL Number | MFCD16613952 |

The Simplified Molecular Input Line Entry System notation for this compound is represented as CC1=CC=C(OC2CNC2)C=C1.Cl, which provides a linear textual representation of the molecular structure. This notation clearly indicates the connectivity between the methylated benzene ring, the ether linkage, and the azetidine ring system, along with the associated chloride ion.

Crystallographic Data and Conformational Isomerism

The crystallographic characterization of azetidine-containing compounds reveals important structural features that influence their chemical behavior and biological activity. While specific crystallographic data for this compound is limited in the available literature, related azetidine structures provide valuable insights into the conformational preferences and molecular geometry of this class of compounds.

Studies of azetidine crystal structures demonstrate that the four-membered ring system exhibits significant ring strain, which influences the compound's reactivity and conformational behavior. The azetidine ring typically adopts a puckered conformation to minimize ring strain, with the nitrogen atom and one carbon atom displaced from the plane defined by the remaining two carbon atoms. This puckering behavior is critical for understanding the compound's three-dimensional structure and its interactions with biological targets.

The presence of the 4-methylphenoxy substituent at the 3-position of the azetidine ring introduces additional conformational complexity. The phenoxy group can adopt various orientations relative to the azetidine ring, resulting in different conformational isomers with potentially distinct biological activities. The methyl group on the para position of the phenyl ring provides steric bulk that may influence the preferred conformations and intermolecular interactions.

Crystallographic studies of related azetidine derivatives have revealed that these compounds often crystallize in specific space groups that accommodate the ring strain and substituent orientations. The crystal packing arrangements are typically influenced by hydrogen bonding interactions involving the nitrogen atom and any polar substituents, as well as van der Waals interactions between aromatic rings in adjacent molecules.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound, allowing for complete assignment of all hydrogen and carbon atoms in the molecule. Proton nuclear magnetic resonance spectra of azetidine derivatives typically exhibit characteristic chemical shift patterns that reflect the unique electronic environment of the four-membered ring system.

The azetidine ring protons in this compound are expected to appear in the aliphatic region of the proton nuclear magnetic resonance spectrum, with the nitrogen-adjacent methylene protons (positions 2 and 4) showing different chemical shifts compared to the substituted carbon proton at position 3. The chemical shift of the proton attached to the carbon bearing the phenoxy substituent typically appears downfield due to the deshielding effect of the oxygen atom and the aromatic ring system.

The aromatic protons of the 4-methylphenoxy group display characteristic splitting patterns in the aromatic region of the spectrum. The para-disubstituted benzene ring shows a typical AA'BB' coupling pattern, with the protons ortho to the methyl group appearing at slightly different chemical shifts compared to those ortho to the oxygen atom. The methyl group attached to the benzene ring appears as a singlet in the aliphatic region, typically around 2.3 parts per million.

| Nuclear Magnetic Resonance Signal | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Azetidine CH₂ (positions 2,4) | 3.5-4.5 | Complex multiplets |

| Azetidine CH (position 3) | 4.5-5.5 | Multiplet |

| Aromatic CH | 6.8-7.2 | Doublets |

| Para-methyl | 2.2-2.4 | Singlet |

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The azetidine carbons typically appear between 50-80 parts per million, with the substituted carbon showing a distinct downfield shift due to the electron-withdrawing effect of the oxygen atom. The aromatic carbons of the phenoxy group exhibit chemical shifts characteristic of substituted benzene rings, with the quaternary carbons showing particularly diagnostic shifts.

Mass spectrometry analysis of this compound typically shows the molecular ion peak corresponding to the protonated free base, with a mass-to-charge ratio of 164 (molecular weight minus hydrogen chloride plus proton). Characteristic fragmentation patterns include loss of the phenoxy group and ring-opening of the azetidine system, providing structural confirmation through comparison with known fragmentation mechanisms.

Computational Chemistry Insights into Electronic Structure

Computational chemistry studies provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory calculations reveal important information about the compound's electronic distribution, molecular geometry optimization, and conformational preferences.

The InChI key GEMMABPUAJJWDO-UHFFFAOYSA-N serves as a unique computational identifier that enables consistent database searches and computational studies across different software platforms. This standardized representation facilitates accurate molecular modeling and property prediction using various computational chemistry tools.

Molecular orbital calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the interaction between the azetidine nitrogen atom and the phenoxy substituent. The electron-donating nature of the methyl group on the benzene ring affects the overall electronic distribution and may influence the compound's reactivity patterns and biological interactions.

The calculated dipole moment of the molecule reflects the polar nature of the compound, arising from the electronegative nitrogen and oxygen atoms and their spatial arrangement within the molecular framework. This polarity contributes to the compound's solubility characteristics and its ability to form hydrogen bonds with biological targets or other molecules.

Conformational analysis through computational methods reveals the energy barriers associated with rotation around the carbon-oxygen bond connecting the azetidine ring to the phenoxy group. These calculations help predict the most stable conformations under physiological conditions and provide insights into the compound's dynamic behavior in solution.

Properties

IUPAC Name |

3-(4-methylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMMABPUAJJWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696401 | |

| Record name | 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228070-90-3 | |

| Record name | Azetidine, 3-(4-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)azetidine hydrochloride typically involves the reaction of 4-methylphenol with azetidine under specific conditions. The reaction is often catalyzed by a base and may require a solvent such as dichloromethane. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemistry: 3-(4-Methylphenoxy)azetidine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying the behavior of azetidine-containing molecules in biological systems .

Medicine: The compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-methylphenoxy group allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Azetidine Derivatives with Aryloxy Substituents

The following table summarizes key azetidine-based hydrochlorides with varying aryloxy substituents, highlighting differences in molecular properties and applications:

Key Observations :

Piperidine-Based Analogs

Piperidine derivatives with similar phenoxy substitutions are often compared due to their structural and functional overlap:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences from Azetidine Analogs |

|---|---|---|---|---|

| 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride | Not specified | C₁₄H₂₁Cl₂NO | 290.23 | - Larger ring size (6-membered vs. 4-membered) alters conformational flexibility. |

| 3-(2-Methylphenoxy)piperidine hydrochloride | 1858256-18-4 | C₁₂H₁₈ClNO | 227.73 | - Reduced ring strain compared to azetidines. |

Biological Activity

3-(4-Methylphenoxy)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClNO. The azetidine ring contributes to its structural uniqueness, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that compounds with azetidine moieties can exhibit significant effects on cellular processes, particularly in cancer and microbial inhibition.

Target Interactions

- Cancer Cell Lines : Studies have demonstrated that derivatives of azetidine compounds can inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, which is critical for developing new antibiotics.

Anticancer Activity

A summary of the anticancer activity of this compound is presented in Table 1, showcasing its effectiveness against different cancer cell lines.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against several bacterial strains, as shown in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 10 | |

| P. aeruginosa | 20 |

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with the compound exhibiting lower IC values compared to traditional chemotherapeutics.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against common pathogens. The findings revealed that it effectively inhibited the growth of resistant strains, suggesting potential use in treating infections caused by antibiotic-resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.